N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that features a pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target[4][4].
Comparison with Similar Compounds
Similar Compounds
N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE: Lacks the nitro group, which may result in different biological activities.
N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(3,5-DIMETHYL-4-AMINO-1H-PYRAZOL-1-YL)BUTANAMIDE: Contains an amino group instead of a nitro group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both dichlorophenyl and nitro groups in N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE makes it unique compared to its analogs. These groups can significantly influence the compound’s electronic properties, reactivity, and biological activity .
Properties
Molecular Formula |
C19H20Cl2N6O3 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C19H20Cl2N6O3/c1-12-19(27(29)30)13(2)26(24-12)7-3-4-18(28)23-16-9-22-25(11-16)10-14-5-6-15(20)8-17(14)21/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,23,28) |
InChI Key |
IRPQNYHEENFYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
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